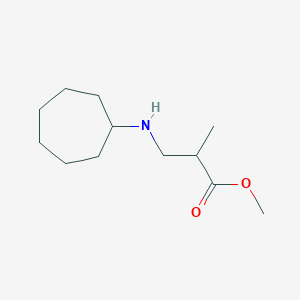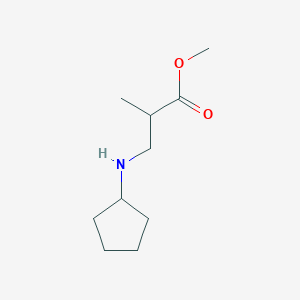![molecular formula C11H24N2O2 B6352587 Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate CAS No. 1154286-92-6](/img/structure/B6352587.png)
Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate” is characterized by the presence of an ester functional group (RCOOR’), where R may be a hydrogen atom, an alkyl group, or an aryl group . The specific structure of this compound would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One notable reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate is widely used in scientific research. It is used as a solvent for the extraction of various compounds from aqueous solutions, as a scrubbing agent for removing carbon dioxide and other gases from air, and as a catalyst for various chemical reactions. In addition, this compound is used in the manufacture of pharmaceuticals, pesticides, and other products.
Wirkmechanismus
Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate is a weak base that binds to acids, such as carboxylic acids, and forms a salt. This binding process is called protonation. The protonated this compound can then react with other compounds, such as amines, to form new compounds. In addition, this compound can bind to metal ions, such as zinc or copper, and form metal-Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate complexes. These complexes can then react with other compounds to form new compounds.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria and fungi. In animal studies, this compound has been found to have an anti-inflammatory effect and to reduce the levels of certain hormones in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, this compound is relatively non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound is a relatively weak base and may not be suitable for use in reactions that require a strong base.
Zukünftige Richtungen
The potential future directions for Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate include the development of new synthetic methods, the use of this compound as a catalyst for various chemical reactions, the use of this compound in the manufacture of pharmaceuticals and other products, and the further exploration of the biochemical and physiological effects of this compound. In addition, further research is needed to explore the potential applications of this compound in the fields of medicine, agriculture, and environmental protection.
Synthesemethoden
Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate can be synthesized by reacting diethylamine with methyl 2-methylpropanoate in an aqueous medium. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. The reaction proceeds in two steps: first, the diethylamine reacts with the methyl 2-methylpropanoate to form an intermediate; then, the intermediate reacts with the acid or base to form this compound. The reaction is generally complete within a few hours.
Eigenschaften
IUPAC Name |
methyl 3-[2-(diethylamino)ethylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-9-10(3)11(14)15-4/h10,12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCREFNJUPCRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)